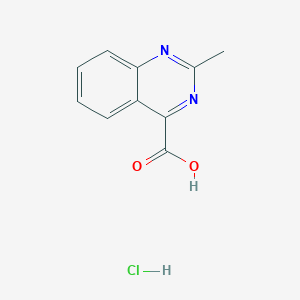

6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

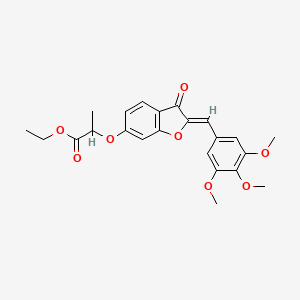

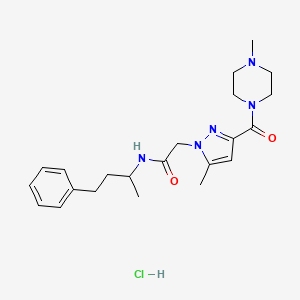

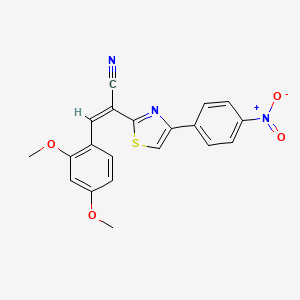

“6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O3 . It is a synthetic intermediate useful for pharmaceutical synthesis .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “this compound”, often involves oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring with a propan-2-yloxy group attached at the 6th position and a carboxylic acid group attached at the 4th position . The molecular weight of this compound is 182.18 .Chemical Reactions Analysis

Pyrimidines, including “this compound”, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation with saturated ketones, leading to the formation of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the retrieved papers.科学的研究の応用

Design and Characterization of Cocrystals

A study focused on the design of cocrystals involving various carboxylic acids and a pyrimidine derivative similar to 6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid, illustrating the potential of pyrimidine derivatives in forming stable cocrystals through specific hydrogen bonding arrangements. This research showcases the versatility of pyrimidine derivatives in supramolecular chemistry and crystal engineering, offering insights into the design of new materials with tailored physical properties (Rajam et al., 2018).

Optical and Electronic Properties of Pyrimidine Derivatives

Another study investigated the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, highlighting the significance of the pyrimidine ring in the development of materials for optoelectronic applications. The findings suggest that derivatives of pyrimidine, like this compound, could play a crucial role in advancing materials science, particularly in the fields of medicine and nonlinear optics (Hussain et al., 2020).

Pyrimidine Derivatives in Drug Design

Research on pyrimidine and aminopyrimidine derivatives reveals their biological importance due to their presence in nucleic acids. These studies underline the potential of pyrimidine derivatives in pharmaceutical development, especially as components of drugs targeting specific molecular recognition processes through hydrogen bonding. This emphasizes the role of pyrimidine derivatives in creating more effective and targeted pharmaceuticals (Hutchinson et al., 2017).

Pyrimidine-Based Antiprotozoal Agents

A study on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which includes pyrimidine-6-carboxamidine acetate salt derivatives, demonstrated significant antiprotozoal activity. This research highlights the potential of pyrimidine derivatives in the development of new antiprotozoal agents, offering a promising direction for treating diseases caused by protozoan parasites (Ismail et al., 2004).

作用機序

While the specific mechanism of action for “6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid” is not mentioned in the retrieved papers, pyrimidines in general are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their effects are often attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

将来の方向性

The future directions for “6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid” and similar compounds could involve further exploration of their pharmacological effects and potential applications in medicine. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

特性

IUPAC Name |

6-propan-2-yloxypyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5(2)13-7-3-6(8(11)12)9-4-10-7/h3-5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWBTAIYTUHCTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=NC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

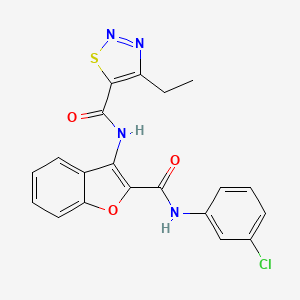

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide](/img/structure/B2829147.png)

![[(7R)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine;hydrochloride](/img/no-structure.png)